Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
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Overview
Description
Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a heterocyclic organic compound with the molecular formula C24H26FN3O2. It is known for its complex structure, which includes a benzamide core substituted with a 4-fluoro group and an ethyl chain linked to a 7-methoxy-1-naphthalenyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-fluorobenzoic acid with an appropriate amine under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a nucleophilic substitution reaction, where an ethyl halide reacts with the amine group of the benzamide.
Introduction of the Naphthalenyl Group: The final step involves the attachment of the 7-methoxy-1-naphthalenyl group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in fluorescence microscopy.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as serotonin receptors, and modulate their activity. This binding can lead to changes in cellular signaling pathways, resulting in various physiological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide: A similar compound with a piperazine ring instead of an ethyl chain.
4-fluoro-N-(1-naphthyl)benzamide: A simpler analog with a naphthyl group directly attached to the benzamide core
Uniqueness
Benzamide, 4-fluoro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its combination of a 4-fluoro group, an ethyl chain, and a 7-methoxy-1-naphthalenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
CAS No. |
138112-89-7 |
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Molecular Formula |
C20H18FNO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(7-methoxynaphthalen-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H18FNO2/c1-24-18-10-7-14-3-2-4-15(19(14)13-18)11-12-22-20(23)16-5-8-17(21)9-6-16/h2-10,13H,11-12H2,1H3,(H,22,23) |
InChI Key |
PVFWJCVIZFFTTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC=C(C=C3)F)C=C1 |
Origin of Product |
United States |
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